N5,N5-dimethyl-pyrazine-2,5-diamine
Description
General Overview of Pyrazine (B50134) Chemistry
Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. ontosight.aiirjmets.com This unique structure imparts distinct physical and chemical properties, making them significant in various fields, including food chemistry, pharmaceuticals, and materials science. ontosight.aiirjmets.com The pyrazine ring is electron-deficient, which influences its reactivity, particularly in substitution reactions. irjmets.com Pyrazine and its derivatives are found in nature and are often associated with the aromas of roasted or heated foods. researchgate.netchemicalbook.com
Nomenclature and Structural Considerations for N5,N5-dimethyl-pyrazine-2,5-diamine (C6H10N4)
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . This name systematically describes the molecule's structure: "pyrazine" indicates the core six-membered ring with two nitrogen atoms at the 1 and 4 positions. "2,5-diamine" specifies that two amino (-NH2) groups are attached to the carbon atoms at positions 2 and 5 of the pyrazine ring. "N5,N5-dimethyl" indicates that two methyl (-CH3) groups are attached to the nitrogen atom of the amino group at the 5-position.
Distinctions from Related Dimethylpyrazines (e.g., 2,5-dimethylpyrazine (B89654), C6H8N2)
It is crucial to distinguish this compound from other dimethylated pyrazines, such as 2,5-dimethylpyrazine. The key differences lie in the nature and position of the substituents.
| Feature | This compound | 2,5-dimethylpyrazine |
| Molecular Formula | C6H10N4 | C6H8N2 wikipedia.org |
| Substituents | Two amino groups at C2 and C5; two methyl groups on the nitrogen of the C5 amino group. | Two methyl groups at C2 and C5. wikipedia.org |
| Functional Groups | Primary amine (-NH2), Tertiary amine (-N(CH3)2) | None besides the pyrazine ring. |
| Molar Mass | 138.17 g/mol vulcanchem.com | 108.14 g/mol nih.gov |
These structural differences lead to distinct chemical properties and potential applications. For instance, the presence of amino groups in this compound provides sites for further chemical reactions that are not available in 2,5-dimethylpyrazine.
Historical Context of Pyrazine Research and their Significance in Chemical Sciences
The study of pyrazines dates back to the 19th century, with early research focusing on their synthesis and basic properties. britannica.com Over the years, the significance of pyrazine derivatives has grown immensely. In the food industry, they are recognized as key flavor and aroma compounds. researchgate.netchemicalbook.com In medicinal chemistry, the pyrazine scaffold is a vital component in numerous drugs, including antibacterial, antiviral, and anticancer agents. ontosight.ainih.gov The versatility of the pyrazine ring continues to attract research interest for the development of new materials and pharmaceuticals. irjmets.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-N,2-N-dimethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3,(H2,7,8) |
InChI Key |
HENYGHDKYXSCFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)N |
Origin of Product |
United States |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of N5,N5-dimethyl-pyrazine-2,5-diamine. These calculations can provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in predicting the interaction of a small molecule like this compound with biological macromolecules, such as proteins or enzymes. These techniques are particularly relevant in the context of drug discovery and design.
Docking studies can predict the preferred binding orientation and affinity of the compound to a specific biological target. For instance, pyrazine (B50134) derivatives have been investigated for various therapeutic activities, and docking simulations have been employed to understand their mechanism of action. nih.govnih.gov In the case of this compound, simulations could be performed against known targets for pyrazine analogs to hypothesize its potential biological activity. These simulations would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of a receptor. nih.gov
Prediction of Physicochemical Properties for Activity
The biological activity of a compound is often correlated with its physicochemical properties. Computational methods can predict these properties, providing a preliminary assessment of a molecule's drug-likeness.
Key predicted physicochemical properties for this compound are summarized in the table below. These values are estimations based on its structure and can be used to infer its behavior in biological systems.
| Property | Predicted Value/Range | Significance for Activity |
| Polar Surface Area (PSA) | ~60-80 Ų | Influences membrane permeability and solubility. |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Indicates the lipophilicity of the compound, affecting its absorption and distribution. |
| Binding Energy | Target-dependent | A lower binding energy in docking simulations suggests a higher affinity for the target protein. |
Note: The values for PSA and logP are general estimates for a molecule of this type, and the binding energy is highly dependent on the specific biological target being studied. More precise predictions would require dedicated computational studies.
Computational Design and Prediction of Pyrazine-based Materials
Computational chemistry is also a powerful tool in materials science for designing novel materials with specific properties. Pyrazine-based compounds are of interest for the development of functional materials, including energetic materials and coordination polymers. semanticscholar.orgacs.org
Computational studies on pyrazine derivatives have been used to predict properties like heat of formation, density, and detonation performance for energetic materials. tandfonline.comtandfonline.comresearchgate.net For this compound, computational design could explore its potential as a building block for new materials. By simulating how this molecule packs in a crystal lattice and interacts with other molecules, it is possible to predict the properties of the resulting material. While no specific studies on materials derived from this compound have been reported, the methodologies applied to other pyrazine-based systems could be readily adapted. science.gov
Coordination Chemistry and Supramolecular Assemblies
Ligand Characteristics of N5,N5-dimethyl-pyrazine-2,5-diamine and its Derivatives
This compound possesses distinct features that define its role as a ligand in coordination chemistry. The molecule is built upon a pyrazine (B50134) core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. vulcanchem.com This core is electron-deficient and provides potential coordination sites through the lone pairs on the ring nitrogens. vulcanchem.com
Key structural attributes contributing to its ligand characteristics include:
Coordination Sites : The molecule offers multiple potential coordination sites: the two nitrogen atoms of the pyrazine ring and the nitrogen atoms of the two amino groups at the 2 and 5 positions. vulcanchem.com Depending on the metal center and reaction conditions, it can act as a monodentate ligand, coordinating through one nitrogen atom, or as a bridging ligand (μ₂-N,N'), connecting two metal centers, similar to behaviors observed in related amino-pyrazine complexes. mdpi.comresearchgate.net
Amine Substituents : The primary amine at the 2-position and the dimethylated amine at the 5-position serve as both coordination sites and hydrogen bond donors. vulcanchem.com
N-Methyl Groups : The methyl groups on the N5-amine increase steric bulk around that coordination site, which can influence the geometry of the resulting metal complex and its solubility. vulcanchem.com
Electronic Properties : The planar structure and conjugated π-system of the pyrazine ring allow for electronic coupling between the amino groups and the ring. vulcanchem.com This is a feature also noted in other dimethylamino-substituted pyrazine systems, where it facilitates charge transfer. nih.gov
The versatility of pyrazine-based ligands is well-documented. For instance, chloro-substituted pyrazin-2-amine ligands have been shown to favor either monodentate coordination to a single Cu(I) ion or a μ₂-N,N' bridging mode that results in the formation of 2D coordination polymers. mdpi.comresearchgate.net The specific coordination mode is influenced by the position of substituents on the pyrazine ring. mdpi.comresearchgate.net
| Structural Feature | Role in Coordination | Reference |
|---|---|---|
| Pyrazine Ring Nitrogens | Primary coordination sites (monodentate or bridging) | vulcanchem.com |
| Exocyclic Amino Groups | Secondary coordination sites and H-bond donors | vulcanchem.com |
| N-Methyl Groups | Introduce steric hindrance, modify solubility | vulcanchem.com |
| Planar π-System | Facilitates electronic coupling and π-interactions | vulcanchem.comnih.gov |
Formation of Metal-Organic Frameworks (MOFs)
While specific research detailing the use of this compound as a primary linker in Metal-Organic Frameworks (MOFs) is limited, the structural characteristics of the molecule are highly suggestive of its potential in this area. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound to act as a bridging ligand is a key prerequisite for forming such extended networks.
The formation of MOFs with related pyrazine-based linkers is well-established:
Pyrazine Carboxylates : Ligands such as pyrazine-2,5-dicarboxylic acid and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine are frequently used to construct highly porous, 3D MOFs with metal ions like zinc and manganese. rsc.orgresearchgate.net These frameworks often exhibit complex topologies and are investigated for applications in gas separation. rsc.org
Diamine Functionalization : Diamine-functionalized MOFs are a significant class of materials, often used for applications like CO₂ capture. rsc.org For example, N,N′-dimethylethylenediamine has been appended to the Mg₂(dobpdc) framework to enhance its CO₂ adsorption capacity. rsc.org This suggests that a diamine-containing pyrazine linker like this compound could be used to create frameworks with tailored gas adsorption properties.
Bridging Pyrazines : Simple pyrazine and its derivatives like 2,5-dimethylpyrazine (B89654) can act as pillar ligands, connecting 2D layers of metal-carboxylate units into 3D frameworks. nih.gov The ditopic nature of this compound makes it an ideal candidate to fulfill a similar role.
Given its geometry and multiple coordination sites, this compound could theoretically form robust, multidimensional MOF structures.
Coordination Polymers with Metal Ions (e.g., Ag(I) complexes)
Extensive research has been conducted on the coordination chemistry of pyrazine and its derivatives, leading to the synthesis of a wide array of coordination polymers with diverse structural topologies and properties. These studies have explored how factors such as the nature of the metal ion, the substituents on the pyrazine ring, and the reaction conditions influence the final architecture of the supramolecular assemblies. For instance, ligands like 2,5-dimethylpyrazine have been shown to form two-dimensional coordination polymers with silver(I) ions. nih.gov Similarly, other substituted pyrazines have been utilized in creating one-, two-, and three-dimensional polymeric networks with various metal ions, including silver(I). nih.govpreprints.org
However, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the coordination chemistry of this compound with metal ions, including silver(I). While the synthesis of this compound is documented, starting from the methylation of pyrazine-2,5-diamine (B1586864), there is no available research on its use as a ligand in the formation of coordination polymers. vulcanchem.com The primary amino groups at the 2- and 5-positions, along with the N-methyl groups, would be expected to influence its coordination behavior due to electronic and steric effects. vulcanchem.com
Given the strict focus on this compound, and the lack of published research on its coordination polymers, no detailed research findings or data tables on its complexes with Ag(I) or other metal ions can be provided at this time.
Structure Activity Relationship Sar Studies of Pyrazine Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of pyrazine (B50134) derivatives is profoundly influenced by the position and chemical nature of substituents on the pyrazine ring. The arrangement of these groups can dictate the molecule's interaction with its biological target, affecting binding affinity and efficacy.
For instance, in the development of covalent binders for the p53-Y220C mutant, the positioning of substituents on the pyrazine ring was critical. A pyrazine derivative, SN006/7-3, with an electron-withdrawing nitrile group, was found to position itself deeply into a specific subsite of the Y220C binding pocket. acs.org The introduction of a methyl group at position 6 of the pyrazine ring led to increased stabilization, suggesting favorable interactions within the pocket. Conversely, placing the methyl group at the meta position relative to the leaving group resulted in considerably lower stabilization. acs.org
The nature of the substituent is as important as its position. In studies of N-(pyrazin-2-yl)benzenesulfonamides as potential antimycobacterial agents, the introduction of a chlorine atom to the pyrazine ring was explored. It is known that adding chlorine increases a molecule's lipophilicity, a crucial factor for activity against mycobacteria due to their lipid-rich cell walls. nih.gov This demonstrates that the specific properties of the substituent, such as its lipophilicity and electronic effects, are key determinants of biological function.
Importance of the Pyrazine Core and its Substituents for Activity
The pyrazine core itself is a fundamental pharmacophore, but its biological activity is often contingent on the presence and nature of its substituents. The core structure provides a rigid framework that correctly orients the functional groups for optimal interaction with target biomolecules.
In the case of mitochondrial uncouplers based on the semanticscholar.orgresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-diamine scaffold, preliminary SAR studies revealed that the oxadiazole, pyrazine, and aniline (B41778) moieties were all essential for activity. researchgate.netresearchgate.net Replacing the aniline group with a phenol (B47542) resulted in a complete loss of activity, indicating the critical role of the aniline N-H proton. researchgate.netresearchgate.net This underscores that the pyrazine core, in conjunction with its specific substituents, forms an indispensable structural unit for the desired biological effect.
The versatility of the pyrazine scaffold is further demonstrated by its prevalence in a variety of biologically active compounds. nih.govsemanticscholar.org For example, bortezomib, a proteasome inhibitor used in cancer therapy, features a pyrazine-containing structure. researchgate.net The pyrazine ring in these molecules is not merely a passive linker but an active contributor to the compound's pharmacological profile, often through hydrogen bonding and other non-covalent interactions. acs.org The fusion of the pyrazine ring with other heterocyclic systems, such as in pyrrolopyrazine derivatives, has also been shown to yield compounds with significant biological activities, including kinase inhibition. nih.gov
Role of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the pyrazine ring, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a crucial role in modulating biological activity. mdpi.com These groups alter the electron density distribution within the pyrazine ring, which can affect the molecule's reactivity, binding affinity, and metabolic stability. mdpi.com
EWGs, such as nitrile (-CN) or nitro (-NO2) groups, decrease the electron density of the aromatic ring. mdpi.com This can enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack, which is a mechanism exploited in some covalent inhibitors. acs.org In the development of mitochondrial uncouplers, it was found that unsymmetrical aniline derivatives bearing EWGs were preferred over their symmetrical counterparts. Similarly, for SNAr reactive pyrazine derivatives targeting the p53-Y220C mutant, the presence of two electron-withdrawing nitrile groups was a key feature of the initial highly reactive hits. acs.org The removal of one of these EWGs resulted in unreactive compounds that did not stabilize the target protein. acs.org
The strategic placement of EWGs and EDGs allows for the fine-tuning of a molecule's properties. For example, in the context of materials for aqueous organic redox flow batteries, EWGs were found to increase the redox potential of pyrazine molecules, while EDGs tended to decrease it.
| Substituent Type | General Effect on Pyrazine Ring | Impact on Biological/Chemical Property (Example) | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Decreases electron density | Increases reactivity towards nucleophiles (p53-Y220C inhibitors) | acs.org |
| Electron-Withdrawing Group (EWG) | Decreases electron density | Preferred for activity in certain mitochondrial uncouplers | |
| Electron-Withdrawing Group (EWG) | Decreases electron density | Increases redox potential (Flow batteries) | |
| Electron-Donating Group (EDG) | Increases electron density | Can induce favorable interactions in binding pockets (p53-Y220C inhibitors) | acs.org |
| Electron-Donating Group (EDG) | Increases electron density | Promotes electrophilic substitution (Nitration) | |
| Electron-Donating Group (EDG) | Increases electron density | Decreases redox potential (Flow batteries) |
Stereochemical Implications in SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of pyrazine derivatives, as it often dictates the specificity and efficacy of drug-target interactions. The chirality of a molecule can significantly influence its biological activity, with different stereoisomers often exhibiting vastly different pharmacological profiles.
A clear example of stereochemical influence is seen in the development of oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists. The synthesis of these compounds involved an ortho-lithiation step where the stereochemistry at the C-2 position, which was established from the starting amino acid, controlled the spatial orientation of substituents around the newly formed stereocenter at C-8a. researchgate.net This demonstrates that the absolute configuration at one chiral center can direct the stereochemical outcome at another, ultimately impacting the molecule's ability to bind to its target.
The complex natural product cephalostatin 1, which contains a pyrazine nucleus flanked by stereochemically complex steroidal units, exhibits remarkable potency against numerous cancer cell lines. researchgate.net The intricate and well-defined stereochemistry of this molecule is crucial for its potent biological activity.
Although detailed stereochemical studies for many pyrazine derivatives are not always available, the principles of stereospecificity are universally applicable in drug design. The differential activity between enantiomers or diastereomers typically arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with a ligand that has a complementary three-dimensional shape.
Case Studies in SAR
Flavivirus NS2B-NS3 Protease Inhibitors
The NS2B-NS3 protease of flaviviruses, including Zika, dengue, and West Nile viruses, is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of the Zika virus protease (ZVpro). nih.gov
SAR studies on these pyrazine derivatives revealed several key insights:
The inhibitory activities against the proteases of Zika, dengue, and West Nile viruses were correlated, suggesting a conserved binding site and mechanism of action. nih.gov
The most potent compounds, such as compounds 47 and 103 from the study, demonstrated low nanomolar IC50 values against ZVpro and effectively inhibited Zika virus replication in cellular models. nih.gov
The development of inhibitors for the NS2B-NS3 protease is challenging due to the shallow and open nature of the active site.
Mitochondrial Uncouplers
Small molecule mitochondrial uncouplers are being investigated for the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH). researchgate.netresearchgate.net These molecules increase energy expenditure by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. A class of semanticscholar.orgresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives has been identified as potent mitochondrial uncouplers, with BAM15 being a key lead compound. researchgate.netresearchgate.net
SAR studies on these compounds have established that:
The oxadiazole, pyrazine, and aniline components are all necessary for uncoupling activity. researchgate.netresearchgate.net
The N-H proton of the aniline ring is crucial for the protonophore activity; replacing the aniline with a phenol abolishes activity. researchgate.netresearchgate.net
Unsymmetrical aniline derivatives with electron-withdrawing groups are generally more potent than their symmetrical counterparts.
Alkyl substituents are not well-tolerated.
Compound 10b from one study, an unsymmetrical derivative, showed a potent EC50 of 190 nM in L6 myoblast cells and demonstrated efficacy in an in vivo model of NASH.
| Case Study | Compound Class | Key SAR Finding | Reference |
|---|---|---|---|
| Flavivirus NS2B-NS3 Protease Inhibitors | 2,5,6-Trisubstituted Pyrazines | Potent allosteric inhibition of Zika virus protease with IC50 values as low as 130 nM. | nih.gov |
| Flavivirus NS2B-NS3 Protease Inhibitors | 2,5,6-Trisubstituted Pyrazines | Activity is correlated across Zika, dengue, and West Nile virus proteases. | nih.gov |
| Mitochondrial Uncouplers | semanticscholar.orgresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-diamines | The aniline N-H proton is the essential source of the acidic proton for uncoupling. | researchgate.netresearchgate.net |
| Mitochondrial Uncouplers | semanticscholar.orgresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-diamines | Unsymmetrical aniline derivatives with electron-withdrawing groups are preferred for higher potency. | |
| Mitochondrial Uncouplers | semanticscholar.orgresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-diamines | Compound 10b showed an in vitro EC50 of 190 nM and in vivo efficacy in a NASH model. |
Research on Biological Activities of Pyrazine Derivatives
Antimicrobial Activity Investigations
The emergence of drug-resistant microbial strains has fueled the search for novel antimicrobial agents, with pyrazine (B50134) derivatives showing considerable promise in this area. researchgate.net
Pyrazine derivatives have demonstrated efficacy against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. jetir.orgijrpc.com For instance, a series of synthesized pyrazine-2-carbohydrazide (B1222964) derivatives showed potent activity against selected Gram-positive bacteria. Another study on novel pyrazine-2-carboxylic acid derivatives of piperazines found that all synthesized compounds exhibited good antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. rjpbcs.com Specifically, compound P4, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed the highest antimicrobial activity among the tested derivatives. rjpbcs.com Similarly, triazolo[4,3-a]pyrazine derivatives have been synthesized and tested, with some showing moderate to good activity against both S. aureus and E. coli. mdpi.com The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, has also shown potent inhibitory effects. rsc.org
Table 1: Broad-Spectrum Antimicrobial Activity of Pyrazine Derivatives
| Pyrazine Derivative Class | Tested Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| Pyrazine-2-carbohydrazides | Gram-positive and Gram-negative bacteria | Potent activity, especially against Gram-positive strains. | |
| Pyrazine-2-carboxylic acid piperazine (B1678402) derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity; compound P10 showed good activity against C. albicans (MIC 3.125 µg/mL). | rjpbcs.com |
| Pyrazine sulfonamides | S. aureus (Gram-positive), E. coli (Gram-negative) | Strong inhibition against S. aureus; no inhibitory effect on E. coli. | jetir.org |
| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Compound 2e showed superior activity with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. | mdpi.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant S. aureus | Potent inhibitory effect with a MIC of 15 ± 0.172 mg L−1. | rsc.org |
A significant area of research has been the activity of pyrazine derivatives against drug-resistant bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netacs.orgnih.govrsc.org Pyrazinamide (B1679903) is a key first-line drug used to shorten the course of tuberculosis therapy. acs.orgrsc.org Numerous novel pyrazine derivatives have been synthesized and evaluated for their anti-tubercular activity against various strains, including resistant ones. researchgate.netrsc.org For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds. rsc.org Another study reported that the 4-acetoxybenzyl ester of pyrazinoic acid exhibited excellent activity against M. tuberculosis with MIC ranges of less than 1-6.25 µg/mL. acs.orgnih.govbohrium.com
Beyond tuberculosis, pyrazine derivatives have shown activity against other resistant strains. Pyrazine sulfonamides have demonstrated strong inhibition against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) skin infections. jetir.org The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, was found to be effective against multidrug-resistant S. aureus. rsc.org
Table 2: Activity of Pyrazine Derivatives against Resistant Microbial Strains
| Pyrazine Derivative | Resistant Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | Mycobacterium tuberculosis H37Ra | IC50: 1.35–2.18 μM | rsc.org |
| 4-Acetoxybenzyl ester of pyrazinoic acid | Mycobacterium tuberculosis | MIC: <1–6.25 µg/mL | acs.orgnih.govbohrium.com |
| Pyrazine sulfonamide derivative (1b) | Staphylococcus aureus | Strong inhibition observed. | jetir.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant S. aureus | MIC: 15 ± 0.172 mg L−1 | rsc.org |
Understanding the mechanism of action is crucial for the development of effective drugs. For pyrazinamide, the active form, pyrazinoic acid, is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis. youtube.com A previously proposed mechanism was the inhibition of the fatty acid synthetase I (FASI) enzyme, which is involved in mycolic acid synthesis, a critical component of the mycobacterial cell wall. acs.orgyoutube.com However, more recent studies suggest that pyrazinoic acid does not directly inhibit FASI but may have other targets. acs.org
Other pyrazine derivatives exhibit different mechanisms. For 2,5-bis(1-methylethyl)-pyrazine, high concentrations were found to induce a strong DNA damage response, while lower concentrations caused cell-wall damage. oup.com Molecular docking studies of certain pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase. rjpbcs.com The disruption of the bacterial cell wall is another proposed mechanism for some pyrazole-derived hydrazones, which are structurally related to pyrazine derivatives. nih.gov
Anticancer Property Research
In addition to their antimicrobial effects, pyrazine derivatives have emerged as promising candidates in the search for new anticancer agents. nih.govnih.govnih.govbenthamdirect.com Their versatile chemical structures allow for intricate interactions with various biological systems and targets within cancer cells. nih.govbenthamdirect.com
Numerous studies have demonstrated the ability of pyrazine derivatives to inhibit the growth and proliferation of various cancer cell lines. nih.govresearchgate.net For example, certain boswellic acid-pyrazine derivatives showed significant antitumor effects, with IC50 values in the micromolar range against A2780 (ovarian), HT-29 (colon), and A375 (melanoma) cell lines. nih.gov Specifically, compound 318 had IC50 values of 13.7, 12.2, and 2.1 μM against these cell lines, respectively. nih.gov
Other research has identified indenoquinoxaline and pyrazine derivatives with potent cytotoxic activity. zu.edu.eg Compound 11 from this series exhibited IC50 values of 5.4 and 4.3 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, respectively. researchgate.netzu.edu.eg A pyrrolopyrazinedione derivative, pyrrole (B145914) [1,2-a]pyrazine-1,4-dione, hexahydro-3- (2-methylpropyl), isolated from a marine bacterium, demonstrated anti-proliferative activity against A549 lung cancer cells with an IC50 of 19.94 µg/mL. mdpi.com Mechanistic studies showed that this compound induced G1-phase cell cycle arrest and triggered apoptosis. mdpi.com
Table 3: Anticancer Activity of Pyrazine Derivatives
| Pyrazine Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Boswellic acid-pyrazine derivative (Compound 318) | A2780 (Ovarian) | 13.7 µM | nih.gov |
| HT-29 (Colon) | 12.2 µM | ||
| A375 (Melanoma) | 2.1 µM | ||
| Indenoquinoxaline-pyrazine derivative (Compound 11) | MCF-7 (Breast) | 5.4 µM | researchgate.netzu.edu.eg |
| A549 (Lung) | 4.3 µM | ||
| Piperlongumine–ligustrazine derivatives | HCT116 (Colon) | 3.19–8.90 μM | nih.gov |
| Pyrrole [1,2-a]pyrazine-1,4-dione, hexahydro-3- (2-methylpropyl) | A549 (Lung) | 19.94 µg/mL | mdpi.com |
Induction of Apoptosis (Programmed Cell Death)
There is currently no specific scientific literature available that investigates or provides data on the induction of apoptosis by N5,N5-dimethyl-pyrazine-2,5-diamine . General statements about the anticancer potential of the related compound, 2,5-dimethylpyrazine (B89654), suggest it may induce programmed cell death, but specific studies on the N5,N5-dimethylated form are absent. chemicalbook.com
Suppression of Angiogenesis
Similarly, no dedicated research has been published detailing the effects of This compound on the suppression of angiogenesis. While studies on pyrazine derivatives in general have shown some anti-angiogenic effects, these findings have not been specifically demonstrated for this compound. hpa.gov.tw
Enzyme Inhibition Studies (e.g., Carboxyltransferase from Escherichia coli)
A comprehensive search of scientific databases yields no studies on the enzyme inhibition properties of This compound , including its potential effects on carboxyltransferase from Escherichia coli. The inhibitory activities of this specific compound against any enzyme are yet to be reported in the peer-reviewed literature.
Mitochondrial Uncoupling Activity (e.g., protonophore effects, relevance to metabolic research)
There is no available research data concerning the mitochondrial uncoupling activity of This compound . The potential for this compound to act as a protonophore or its relevance to metabolic research has not been a subject of published investigation.
Antiviral Properties
The antiviral properties of This compound have not been evaluated in any published scientific studies. Consequently, there is no data on its efficacy against any type of virus.
Other Biological Effects Investigated (e.g., impact on uterine contraction in animal models)
While there is no information on the impact of This compound on uterine contraction, studies have been conducted on the related compound, 2,5-dimethylpyrazine . It is crucial to note that these compounds are structurally different.
Research in female rats has shown that 2,5-dimethylpyrazine can inhibit uterine hypercontraction induced by oxytocic agents. hpa.gov.tw This effect is believed to be mediated through the beta2-adrenoceptor in the pregnant uterus. hpa.gov.tw Studies indicated that 2,5-dimethylpyrazine directly inhibited the uterus in rats. hpa.gov.tw
Table 1: Investigated Biological Effects of 2,5-dimethylpyrazine (Related Compound)
| Biological Effect | Model System | Outcome |
|---|
Applications in Materials Science and Other Research Fields
Role as Pharmaceutical Intermediates (e.g., for pyrazinamide (B1679903) and other heterocyclic drug synthesis)
While direct evidence for the use of N5,N5-dimethyl-pyrazine-2,5-diamine as a direct precursor in the industrial synthesis of pyrazinamide is not extensively documented in publicly available literature, the broader class of pyrazine (B50134) derivatives is of significant interest in medicinal chemistry. Pyrazinamide itself is a crucial first-line medication for the treatment of tuberculosis. rsc.org The synthesis of pyrazinamide and its derivatives often starts from pyrazinecarboxylic acid or its esters. researchgate.netnih.govresearchgate.net
The general synthetic routes to pyrazinamide derivatives involve the modification of the pyrazine ring, and compounds like this compound represent a potential starting point for creating diverse molecular scaffolds. The amino groups on the pyrazine ring can be functionalized to introduce various substituents, leading to new chemical entities with potential therapeutic activities. For instance, research has been conducted on the synthesis of pyrazinamide derivatives by modifying the pyrazine core to enhance their anti-mycobacterial efficacy. nih.govresearchgate.netmdpi.com The amino groups in this compound could potentially be a strategic point for such modifications, allowing for the synthesis of novel heterocyclic drugs. tandfonline.comnih.gov
The development of new anti-tubercular agents is a continuous effort, and pyrazine derivatives remain a key scaffold in this endeavor. rsc.org The synthesis of novel pyrazinamide derivatives often involves multi-step reactions, starting from commercially available pyrazine compounds. researchgate.net The substitution pattern on the pyrazine ring is critical for the biological activity of these compounds, and thus, access to a variety of substituted pyrazine intermediates is essential for drug discovery programs. mdpi.com
Research on Flavor and Fragrance Enhancement (e.g., studies on aroma profiles, interaction mechanisms, odor thresholds)
Alkylpyrazines are a well-known class of compounds that contribute significantly to the aroma and flavor of many cooked and roasted foods, such as coffee, cocoa, and baked goods. wikipedia.org These compounds are typically formed through the Maillard reaction between amino acids and reducing sugars during heating. acs.org Alkylpyrazines are recognized for their potent and often pleasant nutty, roasted, and toasted aromas, and they often possess very low odor thresholds, meaning they can be detected by the human nose at very low concentrations. wikipedia.orguni-giessen.deresearchgate.net
While specific studies detailing the aroma profile and odor threshold of this compound are not widely reported, its structural similarity to other flavor-active alkylpyrazines suggests its potential as a flavor or fragrance component. The presence of the dimethylamino groups would likely influence its volatility and sensory characteristics. Research into the structure-odor relationships of pyrazines has shown that the type and position of substituents on the pyrazine ring have a profound impact on the perceived aroma. researchgate.net
The table below summarizes the odor characteristics of some related alkylpyrazines, highlighting the diversity of aromas within this chemical class.
| Compound | Aroma Description | Source |
| 2,3-Dimethylpyrazine | Roasted sesame | wikipedia.org |
| 2,5-Dimethylpyrazine (B89654) | Nutty, roasted, coffee-like | wikipedia.org |
| 2-Methylpyrazine | Roasted sesame oil | wikipedia.org |
| 2-Ethyl-3,5-dimethylpyrazine | Earthy, roasted potato | |
| 2,3,5-Trimethylpyrazine | Roasted, nutty, cocoa |
Organic Electronics and Optoelectronic Material Research (e.g., OLED intermediates, electron-deficient materials)
The electron-deficient nature of the pyrazine ring, combined with the electron-donating character of the dimethylamino groups, makes this compound and its derivatives promising candidates for applications in organic electronics. This donor-acceptor-donor (D-A-D) type structure is a common design motif for materials used in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In such materials, the intramolecular charge transfer from the donor to the acceptor moieties can lead to desirable photophysical properties, including efficient electroluminescence. acs.org
Research has shown that pyrazine-based compounds can be used as building blocks for the synthesis of materials for OLEDs. rsc.orgresearchgate.netuniss.it Specifically, the incorporation of a pyrazine core into a conjugated molecule can influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in an OLED device. acs.org The use of pyrazine derivatives as emitters in OLEDs has been shown to result in high external quantum efficiencies. rsc.orgacs.org
The synthesis of such materials often involves cross-coupling reactions to link the pyrazine core with other aromatic units. researchgate.net The amino groups in this compound could serve as reactive sites for the attachment of other functional groups to tune the electronic and optical properties of the final material. The electron-donating strength of the dimethylamino groups can be modulated to control the charge-transfer characteristics of the molecule.
Catalyst Development and Application
The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand for the development of novel catalysts. Pyrazine-based ligands have been explored in various catalytic applications, including hydrogenation and oxidation reactions. nih.govacs.org The electronic properties of the pyrazine ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex. acs.org
For example, iron complexes with pyrazine-based pincer ligands have been shown to be active in the catalytic hydrogenation of carbon dioxide. acs.org The pyrazine moiety in these ligands can participate in metal-ligand cooperation, which is thought to be crucial for the catalytic mechanism. Furthermore, cobalt complexes with redox-active pyrazine ligands have been investigated for electro- and photocatalytic hydrogen generation from water. nih.gov The ability of the pyrazine unit to act as a redox reservoir can facilitate multi-electron transfer processes, which are essential for many catalytic transformations.
The dimethylamino groups in this compound would likely enhance the electron-donating ability of the pyrazine ring, which could have a significant impact on the electronic structure and reactivity of a metal catalyst. This could lead to the development of more efficient and selective catalysts for a variety of chemical transformations.
Integration into Supramolecular Materials (as discussed in Section 5)
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block for the construction of supramolecular materials. researchgate.netnih.govibb.waw.pl The amino groups can act as hydrogen bond donors, while the pyrazine nitrogen atoms can act as hydrogen bond acceptors. These directional interactions can be used to assemble molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.netmdpi.com
The crystal engineering of pyrazine derivatives has demonstrated the formation of diverse supramolecular structures, including layers and frameworks. researchgate.netnih.gov For example, pyrazine-2,5-dicarboxamides have been shown to form three-dimensional supramolecular structures through a combination of N-H···N and C-H···O hydrogen bonds. researchgate.net The introduction of dimethylamino groups, as in this compound, would alter the hydrogen bonding patterns and could lead to the formation of novel supramolecular assemblies with different topologies and properties.
The integration of such pyrazine-based units into larger supramolecular systems can lead to materials with interesting properties, such as porosity, which could be exploited for applications in gas storage or separation. The ability to control the assembly of molecules through non-covalent interactions is a key focus of supramolecular chemistry, and this compound represents a versatile component for the design and synthesis of new functional materials. ibb.waw.plmdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyrazine (B50134) derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Traditional methods for synthesizing pyrazines often involve harsh reaction conditions, the use of hazardous reagents, and generate significant chemical waste. rsc.orgchemicalbook.com
Future research is focused on overcoming these limitations. One promising area is the use of acceptorless dehydrogenative coupling reactions. For instance, the self-coupling of 2-amino alcohols catalyzed by earth-abundant manganese pincer complexes has been shown to produce 2,5-disubstituted pyrazines, with hydrogen gas and water as the only byproducts, making the process highly atom-economical and sustainable. nih.govacs.org Another approach gaining traction is one-pot synthesis , which simplifies reaction procedures and reduces waste. tandfonline.comresearchgate.net
While specific sustainable synthetic routes for N5,N5-dimethyl-pyrazine-2,5-diamine are not yet extensively documented, the general trend towards greener synthesis suggests that future production methods will likely involve catalytic processes that minimize waste and avoid harsh conditions.
Table 1: Comparison of Traditional vs. Emerging Synthesis Methods for Pyrazine Derivatives
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Often require stoichiometric amounts of reagents | Utilize catalytic amounts of (often earth-abundant) metals nih.govacs.org |
| Byproducts | Can generate significant toxic waste | Often produce benign byproducts like water and H2 nih.govacs.org |
| Reaction Steps | Frequently multi-step | Increasingly one-pot syntheses tandfonline.comresearchgate.net |
| Solvents | Often rely on hazardous organic solvents | Move towards greener solvents like water or tert-amyl alcohol rsc.orgthieme-connect.com |
Advanced Spectroscopic and Structural Characterization Techniques for Pyrazine Derivatives
A thorough understanding of the three-dimensional structure and electronic properties of pyrazine derivatives is crucial for predicting their behavior and designing new applications. Advanced spectroscopic techniques, in combination with computational methods, are providing unprecedented insights.
Future research will likely see the increased application of Fourier-transform infrared (FT-IR) , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structural features of novel pyrazine derivatives. uantwerpen.bemdpi.com These experimental techniques are powerfully complemented by Density Functional Theory (DFT) calculations, which can simulate spectra and provide a deeper understanding of the molecule's geometry and electronic structure. uantwerpen.be
For a compound like this compound, these advanced characterization methods will be instrumental in confirming its structure and understanding how the dimethylamine (B145610) groups influence the electronic properties of the pyrazine ring.
Table 2: Predicted Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Observed/Predicted Data | Source |
|---|---|---|---|
| 1H NMR | 2,5-Dimethylpyrazine (B89654) | δ (CDCl3): 8.33 ppm (s, 2H), 2.51 ppm (s, 6H) | nih.gov |
| 13C NMR | 2,5-Dimethylpyrazine | δ (CDCl3): 150.58, 143.50, 20.99 ppm | nih.govchemicalbook.com |
| IR | Pyrazine derivatives | C-N stretching, aromatic C-H stretching | uantwerpen.be |
| Mass Spec | 2,5-Dimethylpyrazine | Molecular Ion (m/z): 108.14 | nist.govspectrabase.com |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Pyrazine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netchemicalbook.com However, for many of these compounds, the precise molecular mechanisms of action remain to be fully understood.
Future research will focus on identifying the specific cellular targets and signaling pathways that are modulated by pyrazine derivatives. For instance, some pyrazine-based compounds have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. mdpi.com Others act as inhibitors of key enzymes like c-Met and VEGFR-2, which are crucial for tumor growth and angiogenesis. frontiersin.org
While the specific biological activities of this compound are not yet well-defined, it is plausible that it could exhibit interesting pharmacological properties, given the known bioactivity of its structural analogs. Future studies will likely involve screening this compound against a panel of cancer cell lines and infectious agents to uncover its therapeutic potential.
Rational Design and Synthesis of Pyrazine Derivatives with Enhanced or Targeted Properties
The versatility of the pyrazine core allows for a wide range of chemical modifications, making it an ideal scaffold for rational drug design . frontiersin.orgnih.govrsc.org By systematically altering the substituents on the pyrazine ring, it is possible to fine-tune the pharmacological properties of the molecule to enhance its potency and selectivity for a specific biological target.
An emerging trend is the development of dual-target inhibitors , where a single molecule is designed to interact with two different disease-related targets. frontiersin.org This approach can lead to more effective therapies and may help to overcome drug resistance. For example, triazolopyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2. frontiersin.org
For this compound, rational design strategies could be employed to create new analogs with improved drug-like properties. For example, the amine groups could be functionalized to introduce new pharmacophores or to modulate the compound's solubility and metabolic stability.
Computational Chemistry in Predictive Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, and the field of pyrazine derivatives is no exception. eurasianjournals.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being used to predict the biological activity of new compounds and to guide the design of more potent and selective molecules. researchgate.net
Molecular dynamics simulations can provide insights into the dynamic behavior of pyrazine derivatives and their interactions with biological targets. eurasianjournals.com These computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. The integration of machine learning and artificial intelligence is expected to further enhance the predictive power of these models. eurasianjournals.com
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 g/mol |
| LogP | 0.5 - 1.0 |
| Boiling Point | ~390-400 °C |
| Density | ~1.3 g/cm³ |
Data estimated based on structurally related compounds. vulcanchem.com
Green Chemistry Approaches in Pyrazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazine derivatives, with the aim of developing more sustainable and environmentally friendly manufacturing processes. rsc.orgtandfonline.comresearchgate.netthieme-connect.com This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents such as water or bio-based alcohols. rsc.orgthieme-connect.com
A notable example is the development of a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives using an immobilized enzyme as a catalyst. rsc.orgrsc.org This method operates at a mild temperature in a green solvent and offers high yields and scalability. rsc.orgrsc.org The use of microwave irradiation is another green technique that can accelerate reaction times and improve yields in the synthesis of pyrazole-fused pyrimidines. nih.gov
The application of these green chemistry principles to the synthesis of this compound will be a key focus of future research, ensuring that the production of this and other valuable pyrazine derivatives is both economically viable and environmentally responsible.
Table 4: Green Chemistry Approaches in Pyrazine Synthesis
| Approach | Description | Example |
|---|---|---|
| Biocatalysis | Use of enzymes to catalyze reactions, often under mild conditions. | Lipozyme® TL IM catalyzed synthesis of pyrazinamide derivatives. rsc.orgrsc.org |
| Aqueous Synthesis | Using water as a solvent, which is non-toxic and environmentally benign. | Water-based synthesis of pyrazole (B372694) derivatives. thieme-connect.com |
| One-Pot Reactions | Combining multiple reaction steps into a single pot, reducing waste and simplifying workup. | One-pot synthesis of pyrazine derivatives from triterpenoids. tandfonline.comresearchgate.net |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and improve yields. | Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov |
Q & A
Basic: What are the standard synthetic routes for N5,N5-dimethyl-pyrazine-2,5-diamine, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogenated pyrazine precursor (e.g., 2,5-dichloropyrazine) with dimethylamine under basic conditions (e.g., sodium methoxide or potassium carbonate) in a polar aprotic solvent like DMF or THF . Purification often employs normal-phase chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures to isolate high-purity product .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify methyl groups (δ ~2.5 ppm for CH) and pyrazine ring protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 138.12 g/mol for CHN) .
- X-ray Crystallography : Determines spatial arrangement of substituents and hydrogen bonding, as seen in analogous piperazine derivatives .
Advanced: How does steric hindrance from the dimethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The dimethyl groups reduce accessibility to the pyrazine ring’s nitrogen atoms, limiting coordination with transition-metal catalysts (e.g., Pd or Cu). This necessitates optimized conditions:
- Higher catalyst loading (e.g., 10 mol% Pd(PPh)).
- Prolonged reaction times (24–48 hrs) at elevated temperatures (80–100°C).
- Use of bulky ligands (e.g., XPhos) to mitigate steric effects .
Advanced: How to resolve contradictions in reported thermal stability data?
Methodological Answer:
Discrepancies arise from experimental conditions (e.g., heating rate, atmosphere). For accurate assessment:
- Perform thermogravimetric analysis (TGA) under inert gas (N) at 10°C/min.
- Compare with computational studies (DFT) to predict decomposition pathways (e.g., N–C bond cleavage at ~200°C) .
- Validate via differential scanning calorimetry (DSC) to detect exothermic/endothermic events .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential amine vapors.
- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
Advanced: How can computational modeling predict its solubility and partition coefficients (logP)?
Methodological Answer:
- QSPR Models : Use descriptors like polar surface area (PSA) and octanol-water partition coefficients derived from quantum-chemical calculations (e.g., Gaussian 09) .
- COSMO-RS : Predict solubility in solvents (e.g., DMSO > ethanol > water) based on σ-profiles .
- MD Simulations : Analyze solvation shells in explicit solvent models (e.g., TIP3P water) to refine logP estimates .
Basic: What are the key spectral identifiers for distinguishing regioisomers?
Methodological Answer:
- IR Spectroscopy : N–H stretches (~3350 cm) in non-methylated analogs are absent in N5,N5-dimethyl derivatives .
- NMR : Pyrazine ring nitrogens resonate at δ ~−250 to −300 ppm, with shifts dependent on methylation pattern .
- UV-Vis : λ at ~270 nm (π→π* transitions) with minor shifts for isomer differentiation .
Advanced: What role does this compound play in supramolecular chemistry?
Methodological Answer:
The pyrazine core acts as a rigid linker in coordination polymers. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
